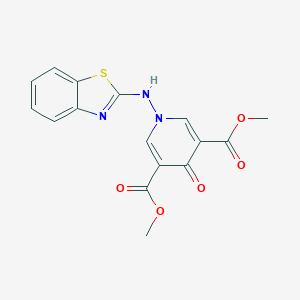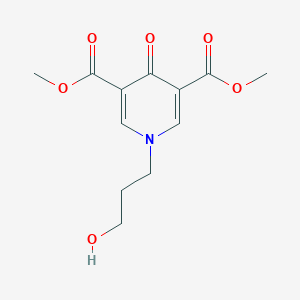
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine may help to prevent excitotoxicity and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. One area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for neuropathic pain. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new methods for synthesizing 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine and improving its solubility in water. Finally, future research could focus on the development of new NMDA receptor antagonists with improved selectivity and potency.
Métodos De Síntesis
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine can be synthesized using several methods. One of the most common methods involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. Another method involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of trifluoroacetic acid. The product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine.
Aplicaciones Científicas De Investigación
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been studied for its potential use as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have a positive effect on memory and cognitive function.
Propiedades
Nombre del producto |
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine |
|---|---|
Fórmula molecular |
C18H29N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3 |
Clave InChI |
WSHXXAJVMARHCF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)







![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)